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Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

Cat. No.: B1663971 Get Quote

For researchers, scientists, and drug development professionals engaged in RNA structural

biology, the accuracy of in-solution probing data is paramount. This guide provides a

comprehensive comparison of 1-methyl-7-nitroisatoic anhydride (1M7) SHAPE (Selective 2'-

Hydroxyl Acylation analyzed by Primer Extension) data with known RNA structures, supported

by experimental data and detailed protocols.

The 1M7 reagent is a cornerstone of SHAPE chemistry, valued for its rapid reaction kinetics

and ability to accurately report on the flexibility of the RNA backbone at single-nucleotide

resolution. This reactivity profile serves as a powerful constraint for computational models to

determine RNA secondary and tertiary structures. When coupled with mutational profiling

(MaP), SHAPE-MaP allows for high-throughput analysis of RNA structures via next-generation

sequencing.

Quantitative Validation Against Known Structures
The fidelity of 1M7 SHAPE-MaP has been extensively validated against a range of well-

characterized RNA molecules with known three-dimensional structures determined by X-ray

crystallography or NMR. The data consistently demonstrates a high degree of concordance

between SHAPE reactivity and the known structural features of these RNAs. Flexible, single-

stranded regions exhibit high SHAPE reactivity, while nucleotides constrained in base pairs or

tertiary interactions are unreactive.

To quantitatively assess this agreement, Receiver Operating Characteristic (ROC) curves are

often employed. These curves plot the true positive rate (sensitivity) against the false positive
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rate (1-specificity) for discriminating between paired and unpaired nucleotides based on

SHAPE reactivity. The Area Under the Curve (AUC) provides a single metric of accuracy, with a

value of 1.0 indicating perfect prediction and 0.5 indicating random chance.

Furthermore, the accuracy of secondary structure models generated using 1M7 SHAPE data

as constraints is evaluated by comparing the predicted structures to the known reference

structures. This is typically quantified in terms of sensitivity (the fraction of known base pairs

that are correctly predicted) and positive predictive value (PPV; the fraction of predicted base

pairs that are present in the known structure).

Below is a summary of the performance of SHAPE-MaP, often utilizing 1M7, in accurately

defining the structure of several well-established RNA models.

RNA Analyte
Method of
Validation

Sensitivity (%)

Positive
Predictive
Value (PPV)
(%)

Reference

E. coli 16S rRNA
Comparison with

cryo-EM model
>90 >90 [1]

E. coli 23S rRNA
Comparison with

cryo-EM model

Not explicitly

stated

Not explicitly

stated
[2]

E. coli tRNA-fMet
Comparison with

crystal structure

Not explicitly

stated

Not explicitly

stated
[3][4]

Human U1

snRNA

Comparison with

known

secondary

structure

Not explicitly

stated

Not explicitly

stated
[5][6]

TPP Riboswitch
Comparison with

crystal structure
>90 >90 [1]

Note: The table summarizes findings from multiple studies. Direct head-to-head comparisons in

a single study are not always available. The accuracy of SHAPE-MaP directed RNA structure
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modeling using differential reactivities (which includes 1M7) has been shown to exceed 90% for

recovering accepted, canonical base pairs[1].

Comparison with Alternative SHAPE Reagents
While 1M7 is a robust reagent for in vitro studies, several other SHAPE probes are available,

each with distinct properties. The choice of reagent can be critical, especially for in vivo

experiments where cell permeability and reaction kinetics are significant factors.

SHAPE Reagent Key Characteristics Optimal Use Case

1M7 Fast-acting, self-quenching. General in vitro use.[2][6]

1M6 Similar to 1M7. General in vitro use.[6]

NMIA Slower reacting.

General use when 1M7/1M6

are unavailable; longer

reaction times may increase

RNA degradation risk.[2][6]

NAI Long half-life.

In-cell experiments with low

reactivity to other reagents.

Requires a specific quenching

step.[2][6]

5NIA Highly reactive with adenosine. In-cell probing.[2][6]

In vitro comparisons have shown that 1M7 produces a robust and accurate representation of

RNA secondary structure, comparable to other widely used reagents[7].

Experimental Protocol: In Vitro SHAPE-MaP with
1M7
This protocol outlines the key steps for performing an in vitro SHAPE-MaP experiment to

validate the structure of a target RNA.

1. RNA Preparation and Folding:

Purify the RNA of interest.
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Resuspend the RNA in a folding buffer (e.g., 100 mM HEPES, pH 8.0, 100 mM NaCl, 10 mM

MgCl2)[1].

Denature the RNA by heating at 95°C for 2 minutes, followed by snap-cooling on ice for 2

minutes to remove kinetic traps.

Allow the RNA to fold at 37°C for 15-30 minutes.

2. SHAPE Modification with 1M7:

Prepare a fresh stock solution of 1M7 in anhydrous DMSO.

For the experimental sample, add 1M7 to the folded RNA to a final concentration of 10

mM[1][8].

For the no-reagent control, add an equivalent volume of DMSO.

For the denaturing control, perform the modification in a buffer containing a denaturant (e.g.,

50% formamide) at 95°C to assess sequence-specific biases[1].

Incubate the reactions at 37°C for approximately 3 minutes (for 1M7)[1]. The reaction is self-

quenching due to the hydrolysis of 1M7.

Purify the modified RNA to remove the SHAPE reagent and salts.

3. Mutational Profiling (MaP) Reverse Transcription:

Anneal a reverse transcription primer to the modified RNA. Gene-specific or random primers

can be used[1].

Perform reverse transcription using a reverse transcriptase under conditions that promote

misincorporation at the sites of 2'-O-adducts. This typically involves the use of Mn2+ in the

reaction buffer[8].

Synthesize cDNA from the modified RNA templates.

4. Library Preparation and Sequencing:
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Prepare sequencing libraries from the resulting cDNA. This can be tailored for different

applications (e.g., amplicon, small RNA, or specific RNA species profiling)[9].

Perform high-throughput sequencing of the cDNA libraries.

5. Data Analysis:

Process the raw sequencing reads to identify mutation rates at each nucleotide position.

Normalize the mutation rates of the experimental sample against the no-reagent and

denaturing controls to obtain SHAPE reactivities.

Use the calculated SHAPE reactivities as pseudo-energy constraints in RNA secondary

structure prediction software (e.g., RNAstructure) to generate a structural model.

Compare the SHAPE-guided model with the known structure to assess accuracy.
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Caption: Experimental workflow for 1M7 SHAPE-MaP.
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Caption: SHAPE-MaP data analysis workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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